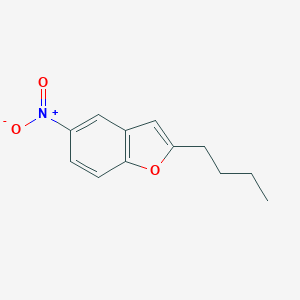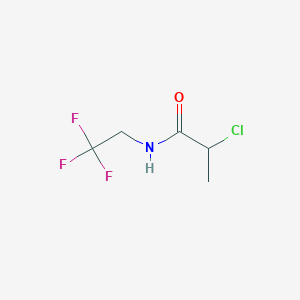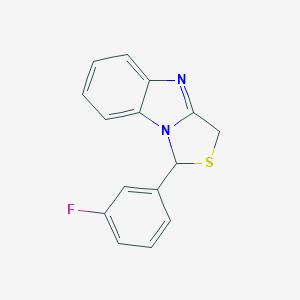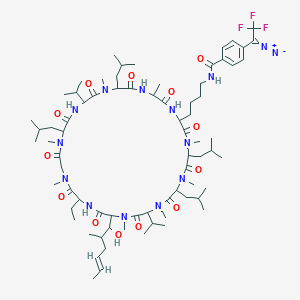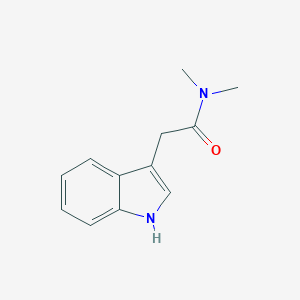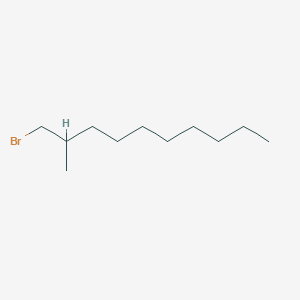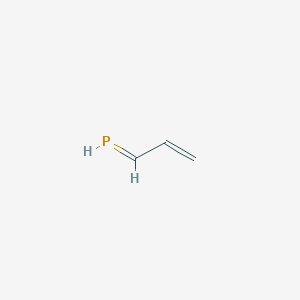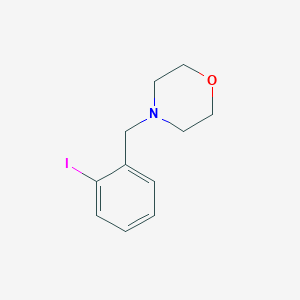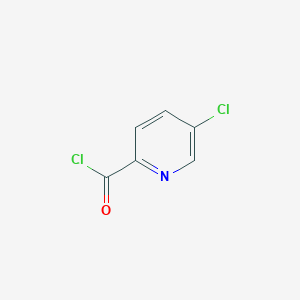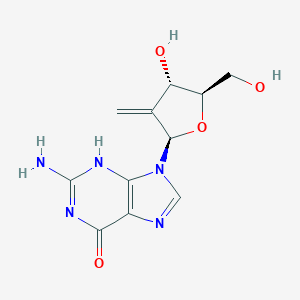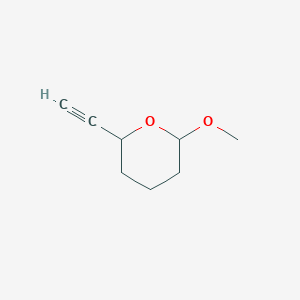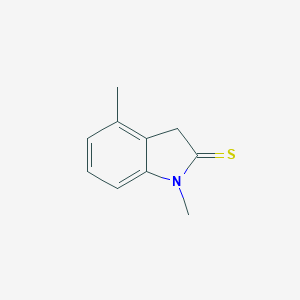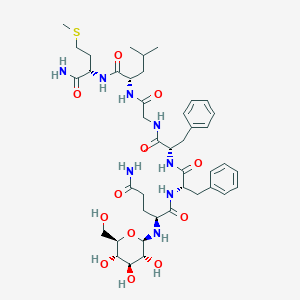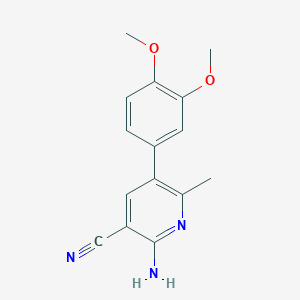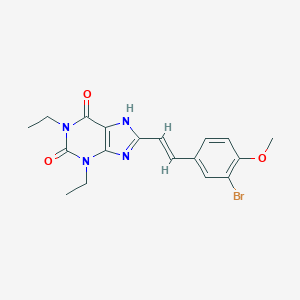
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine, also known as BMX or PD-168,077, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. BMX is a selective antagonist of the adenosine A1 receptor and has been shown to have a wide range of biochemical and physiological effects.
作用機序
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine acts as a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, vascular tone, and inflammation. By blocking the A1 receptor, (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine can modulate these processes and exert its therapeutic effects.
生化学的および生理学的効果
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, vascular tone, and inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders, as well as anti-cancer effects in certain cell lines.
実験室実験の利点と制限
One advantage of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine is its selectivity for the adenosine A1 receptor, which allows for more targeted modulation of physiological processes. However, one limitation is that it can be difficult to obtain pure (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine due to its complex synthesis process, which can make it challenging to use in lab experiments.
将来の方向性
There are several potential future directions for research on (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine. One area of interest is its potential use in the treatment of neurological disorders, particularly in combination with other drugs or therapies. Another area of interest is its potential use in the treatment of cancer, as more research is needed to fully understand its anti-cancer effects and how they can be optimized. Additionally, there is ongoing research into the synthesis and purification of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine to improve its yield and purity, which could make it more accessible for lab experiments and potential therapeutic applications.
合成法
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-methoxystyrene with ethyl acetoacetate, followed by the addition of xanthine and the use of various reagents to produce the final product. The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been optimized over the years to increase yield and purity, and it is now a well-established method in the field of medicinal chemistry.
科学的研究の応用
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
特性
CAS番号 |
155271-48-0 |
|---|---|
製品名 |
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine |
分子式 |
C18H19BrN4O3 |
分子量 |
419.3 g/mol |
IUPAC名 |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H19BrN4O3/c1-4-22-16-15(17(24)23(5-2)18(22)25)20-14(21-16)9-7-11-6-8-13(26-3)12(19)10-11/h6-10H,4-5H2,1-3H3,(H,20,21)/b9-7+ |
InChIキー |
SBUXPWCFVRLFGI-VQHVLOKHSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3-bromo-4-methoxyphenyl)ethenyl )-1,3-diethyl-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



